molecular formula C6H10BrNO B15174113 2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide CAS No. 922142-88-9

2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide

Cat. No.: B15174113
CAS No.: 922142-88-9
M. Wt: 192.05 g/mol
InChI Key: UTEWCMNBVLSLAF-UHFFFAOYSA-N
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Description

2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide is a heterocyclic organic compound. It is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound also features a bromine atom at the 3-position, two methyl groups at the 4-position, and an oxide group at the 1-position. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide typically involves the bromination of a precursor pyrrole compound. One common method involves the reaction of 3,4-dihydro-4,4-dimethyl-2H-pyrrole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering the oxidation state of the nitrogen or bromine atoms.

    Substitution: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or other oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.

Scientific Research Applications

2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the oxide group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
  • 3,4-Dihydro-2,2-dimethyl-2H-pyrrole 1-oxide
  • 5,5-Dimethyl-1-pyrroline N-oxide

Uniqueness

2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.

Properties

CAS No.

922142-88-9

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

3-bromo-4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium

InChI

InChI=1S/C6H10BrNO/c1-6(2)4-8(9)3-5(6)7/h4-5H,3H2,1-2H3

InChI Key

UTEWCMNBVLSLAF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=[N+](CC1Br)[O-])C

Origin of Product

United States

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